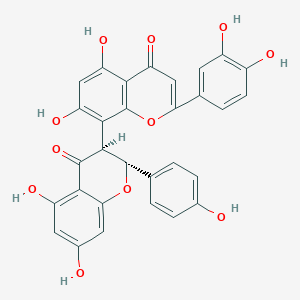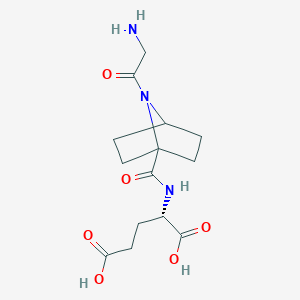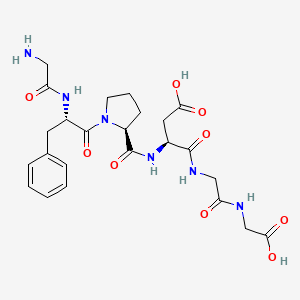
Morelloflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morelloflavone is a biflavonoid compound primarily isolated from the Garcinia species, such as Garcinia dulcis and Garcinia morella . It is known for its diverse biological activities, including antioxidative, antiviral, and anti-inflammatory properties . This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment and cardiovascular health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Morelloflavone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the oxidative cyclization of o-hydroxychalcones . This reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired biflavonoid structure.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the leaves and heartwood of Garcinia species . The extraction process includes solvent extraction followed by purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Morelloflavone undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as acylation and alkylation, can produce semisynthetic derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Acylation and alkylation reactions typically involve reagents like acetic anhydride and alkyl halides.
Major Products: The major products formed from these reactions include various this compound derivatives with potentially enhanced or modified biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Morelloflavone serves as a model compound for studying biflavonoid synthesis and reactivity.
Biology: It exhibits significant antioxidant activity, protecting cells from oxidative stress.
Medicine: this compound has shown promise in cancer treatment by inhibiting tumor angiogenesis and cell proliferation.
Wirkmechanismus
Morelloflavone exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation.
Anti-inflammatory Action: this compound inhibits the activation of pro-inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Anticancer Mechanism: It targets multiple signaling pathways, including the Rho GTPases and extracellular signal-regulated kinase (ERK) pathways, to inhibit tumor growth and angiogenesis.
Vergleich Mit ähnlichen Verbindungen
Morelloflavone is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:
Kolaflavanone: Another biflavonoid from Garcinia species, known for its inhibitory effects on mitotic kinesin Eg5.
Myricetin: A flavonoid with strong antioxidant and anticancer properties.
Luteolin: Known for its anti-inflammatory and anticancer activities.
Compared to these compounds, this compound exhibits a broader range of biological activities and has been studied more extensively for its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
21945-33-5 |
|---|---|
Molekularformel |
C30H20O11 |
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
8-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m1/s1 |
InChI-Schlüssel |
GFWPWSNIXRDQJC-PXJZQJOASA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(8-Methyl-3-bicyclo[3.2.1]oct-2-enyl)methylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B10848847.png)
![Glu20-Lys24][Gly8][GLP-1(7-37)-NH2](/img/structure/B10848850.png)


![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2S)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848864.png)
![(3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1,4-dihydroxy-2-[[(2S)-1-hydroxy-2-[[(2S)-1-hydroxy-2-[[N-(3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-C-sulfanylcarbonimidoyl]amino]-4-methylpentylidene]amino]-4-methylsulfanylbutylidene]amino]-4-iminobutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-3-methylpentanoic acid](/img/structure/B10848871.png)
![17,17-Dimethyl-8-(3-methylbut-2-enyl)-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol](/img/structure/B10848876.png)
![(2E)-N-[2-(4-Ethylpiperazin-1-YL)-4-methylquinolin-6-YL]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10848884.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10848906.png)
![N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide](/img/structure/B10848918.png)
![[4-(4-Methylpiperazin-1-yl)phenyl]quinolin-4-ylamine](/img/structure/B10848921.png)
![({[4-(Dimethylamino)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B10848928.png)
